4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom at the para position and a tetrazole ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile. For instance, 2-methyl-2H-tetrazole can be prepared by reacting methyl azide with acetonitrile under acidic conditions.
Coupling with Benzamide: The synthesized tetrazole is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced tetrazole derivatives.
Hydrolysis: 4-fluorobenzoic acid and 2-methyl-2H-tetrazole.
Scientific Research Applications
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of kinases or modulation of G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2H-tetrazol-5-yl)benzamide: Lacks the methyl group on the tetrazole ring.
4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Substitutes chlorine for fluorine.
4-fluoro-N-(1H-tetrazol-5-yl)benzamide: Different isomer of the tetrazole ring.
Uniqueness
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of both the fluorine atom and the methyl-substituted tetrazole ring, which confer distinct electronic and steric properties that can enhance its biological activity and material applications .
Properties
IUPAC Name |
4-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZEDGCNUNXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.